molecular formula C19H13ClF4N4O B14034701 (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone

(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone

Cat. No.: B14034701
M. Wt: 424.8 g/mol
InChI Key: YWVQILGNCOWLGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone involves multiple stepsThe final step involves the coupling of the (2-Chloro-3-(trifluoromethyl)phenyl) group to the imidazo[4,5-C]pyridine core under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process is scaled up in a controlled environment to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone is studied for its interactions with various biological targets, particularly the P2X7 receptor. This receptor is involved in inflammatory responses, making the compound a potential candidate for anti-inflammatory drugs .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to antagonize the P2X7 receptor makes it a promising candidate for the treatment of diseases such as chronic pain, neurodegenerative disorders, and certain types of cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone involves its interaction with the P2X7 receptor. This receptor is a ligand-gated ion channel that plays a role in the regulation of inflammatory responses. By antagonizing this receptor, the compound can modulate the release of pro-inflammatory cytokines and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone apart from similar compounds is its high affinity for the P2X7 receptor and its unique chemical structure. This makes it a valuable tool in both scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H13ClF4N4O

Molecular Weight

424.8 g/mol

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyridin-2-yl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone

InChI

InChI=1S/C19H13ClF4N4O/c20-17-12(2-1-3-13(17)19(22,23)24)18(29)27-7-6-15-14(9-27)26-10-28(15)16-5-4-11(21)8-25-16/h1-5,8,10H,6-7,9H2

InChI Key

YWVQILGNCOWLGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N(C=N2)C3=NC=C(C=C3)F)C(=O)C4=C(C(=CC=C4)C(F)(F)F)Cl

Origin of Product

United States

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